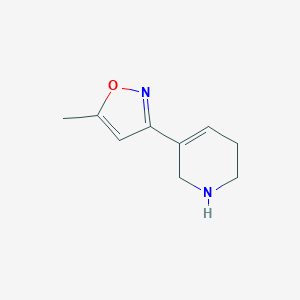
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
作用機序
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in the regulation of synaptic plasticity, learning and memory, and neuronal excitability. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole binds to the allosteric site of mGluR5 and prevents its activation by glutamate, which leads to a decrease in intracellular calcium signaling and downstream signaling pathways.
生化学的および生理学的効果
The blockade of mGluR5 by 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been shown to have several biochemical and physiological effects. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole reduces the release of glutamate and other neurotransmitters, which can prevent excitotoxicity and reduce neuronal damage. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also modulates the activity of other neurotransmitter systems, such as dopamine, serotonin, and GABA, which can have downstream effects on behavior and cognition. In addition, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been shown to have anti-inflammatory effects in animal models of neurodegeneration.
実験室実験の利点と制限
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacokinetics and pharmacodynamics. However, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also has some limitations, such as its potential off-target effects on other mGluR subtypes and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents. Another area of interest is the investigation of the role of mGluR5 in the pathophysiology of neurological and psychiatric disorders, and the potential use of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole as a tool compound to study these mechanisms. Finally, the use of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole in combination with other pharmacological agents or behavioral interventions may have synergistic effects on behavior and cognition, and further studies in this area are warranted.
Conclusion
In conclusion, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole is a selective antagonist of mGluR5 that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been optimized to improve yields and purity, and several variations of the method have been reported in the literature. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole acts by binding to the allosteric site of mGluR5 and preventing its activation by glutamate, which leads to a decrease in intracellular calcium signaling and downstream signaling pathways. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacokinetics and pharmacodynamics. However, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also has some limitations, such as its potential off-target effects on other mGluR subtypes and its potential toxicity at high doses. Future research on 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole may lead to the development of novel therapeutic agents and a better understanding of the role of mGluR5 in the pathophysiology of neurological and psychiatric disorders.
合成法
The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole involves several steps, starting from commercially available starting materials. The first step is the preparation of 5-methylisoxazole-3-carbaldehyde, which is then reacted with 3-aminotetrahydropyridine to obtain the final product, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole. The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been optimized to improve yields and purity, and several variations of the method have been reported in the literature.
科学的研究の応用
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has also been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia. In addition, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been used as a tool compound to study the role of mGluR5 in synaptic plasticity and learning and memory.
特性
CAS番号 |
123686-29-3 |
|---|---|
製品名 |
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole |
分子式 |
C9H12N2O |
分子量 |
164.2 g/mol |
IUPAC名 |
5-methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(11-12-7)8-3-2-4-10-6-8/h3,5,10H,2,4,6H2,1H3 |
InChIキー |
KUJXUWANVKXVGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=CCCNC2 |
正規SMILES |
CC1=CC(=NO1)C2=CCCNC2 |
同義語 |
Pyridine, 1,2,3,6-tetrahydro-5-(5-methyl-3-isoxazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



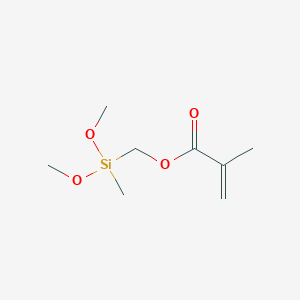
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

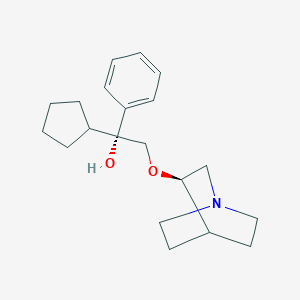


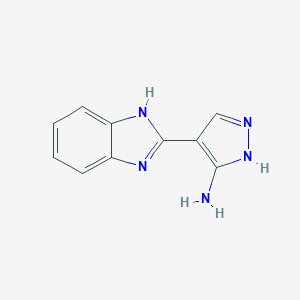
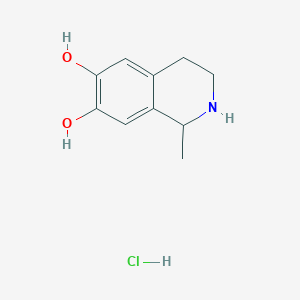
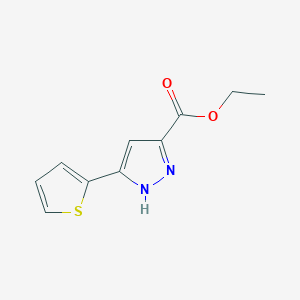
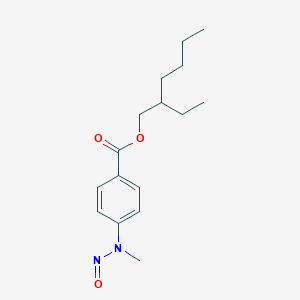
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)